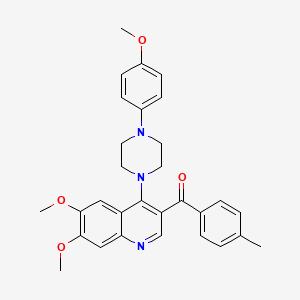

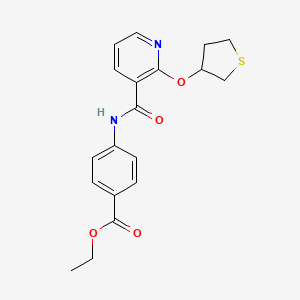

![molecular formula C20H19NO5S2 B2814182 Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate CAS No. 2097902-94-6](/img/structure/B2814182.png)

Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate, also known as Methyl HPEB, is a chemical compound used in scientific research for its potential therapeutic applications. It belongs to the class of sulfamoylbenzoate compounds and has been studied for its possible use in treating various diseases.

Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate:

Pharmaceutical Development

Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate has shown potential in pharmaceutical development due to its structural properties. The thiophene ring is known for its biological activity, making this compound a candidate for drug development. It can be explored for its anti-inflammatory, antimicrobial, and anticancer properties .

Organic Semiconductors

The compound’s thiophene moiety makes it suitable for use in organic semiconductors. Thiophene derivatives are widely used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These applications are crucial in the advancement of flexible electronic devices .

Corrosion Inhibitors

Thiophene-based compounds, including Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate, are used as corrosion inhibitors. Their ability to form a protective layer on metal surfaces helps prevent corrosion, which is valuable in industrial applications .

Biological Imaging

The compound can be utilized in biological imaging due to its fluorescent properties. Thiophene derivatives are known for their ability to emit light, making them useful in imaging techniques such as fluorescence microscopy. This application is important for visualizing biological processes at the cellular level .

Catalysis

Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate can serve as a catalyst in various chemical reactions. Its unique structure allows it to facilitate reactions that are otherwise difficult to achieve. This application is significant in the synthesis of complex organic molecules .

Material Science

In material science, this compound can be used to develop new materials with specific properties. For example, its incorporation into polymers can enhance their mechanical strength and thermal stability. This is particularly useful in the creation of advanced materials for various industrial applications .

Environmental Science

The compound’s potential as an environmental sensor is another area of interest. Its sensitivity to changes in the environment, such as the presence of pollutants, makes it a valuable tool for monitoring environmental conditions. This application is crucial for maintaining environmental health and safety .

Medicinal Chemistry

In medicinal chemistry, Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate can be explored for its potential to interact with biological targets. Its structure allows it to bind to specific proteins or enzymes, making it a candidate for the development of new therapeutic agents .

Mecanismo De Acción

Target of Action

Thiophene derivatives, a key structural component of this compound, have been shown to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . Therefore, it’s plausible that this compound may interact with a range of biological targets.

Mode of Action

Thiophene derivatives are known to interact with various biological targets to exert their effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Given the broad range of biological activities associated with thiophene derivatives , it’s likely that this compound may interact with multiple biochemical pathways.

Result of Action

Based on the known activities of thiophene derivatives , it’s plausible that this compound may exert a range of effects at the molecular and cellular level.

Propiedades

IUPAC Name |

methyl 4-[[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5S2/c1-26-20(23)16-6-8-18(9-7-16)28(24,25)21-12-19(22)15-4-2-14(3-5-15)17-10-11-27-13-17/h2-11,13,19,21-22H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLROLBAITODVOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2814106.png)

![4-chlorophenyl 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidin-6-yl sulfone](/img/structure/B2814108.png)

![(1R,5R)-1-Propan-2-yl-3-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B2814114.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2814118.png)

![N-(4-fluorophenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2814120.png)